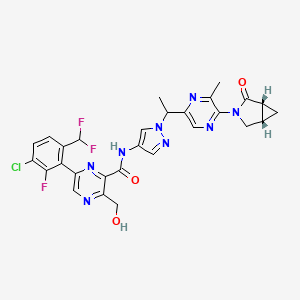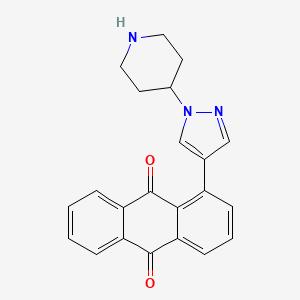
Pdk4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdk4-IN-1 is an anthraquinone derivative and a potent, orally active inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). It has an IC50 value of 84 nM, making it highly effective in inhibiting PDK4 activity . PDK4 plays a crucial role in regulating the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl coenzyme A, a key step in cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pdk4-IN-1 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared using standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps .
Industrial Production Methods
The industrial production of this compound involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Pdk4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to its corresponding reduced forms using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
Pdk4-IN-1 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is enhanced, leading to increased cellular energy production through the tricarboxylic acid cycle . The molecular targets and pathways involved include the pyruvate dehydrogenase complex and various signaling pathways regulating cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pdk4-IN-1 include other pyruvate dehydrogenase kinase inhibitors such as:
- Dichloroacetate (DCA)
- AZD7545
- JX06
- Compound 8c
Uniqueness
This compound is unique due to its high potency and oral bioavailability. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, its ability to induce apoptosis and inhibit cellular proliferation distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19N3O2/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15/h1-7,12-13,15,23H,8-11H2 |
InChI Key |
RUCYSQLKCYBLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


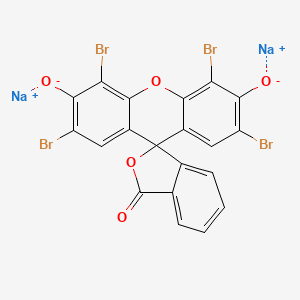
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
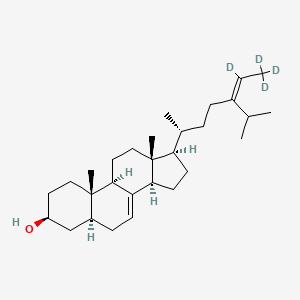
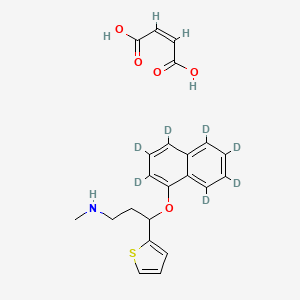
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
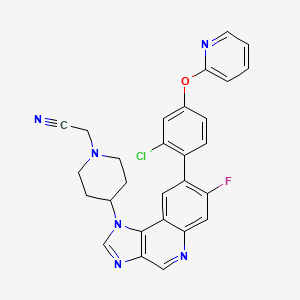
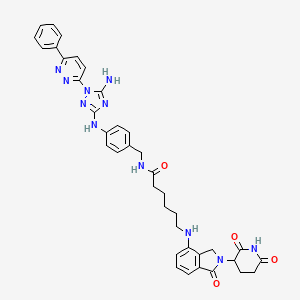
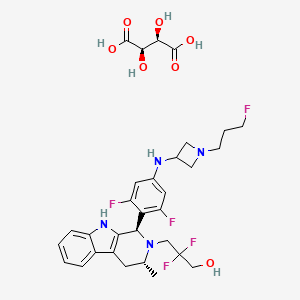
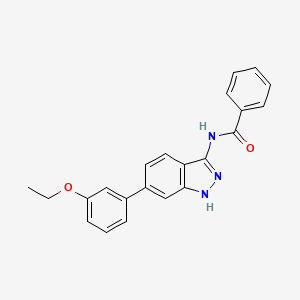
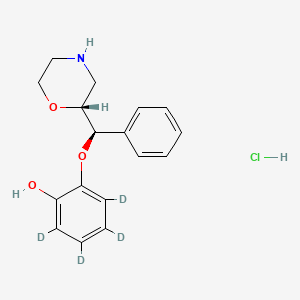
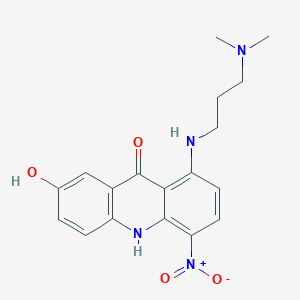
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
